molecular formula C17H22N4O B12264525 3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine

3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B12264525
M. Wt: 298.4 g/mol
InChI Key: GWDYJRSUJIPLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of pharmacological properties and are commonly used in the development of various therapeutic agents

Preparation Methods

The synthesis of 3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Chemical Reactions Analysis

3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structural features and its potential as an acetylcholinesterase inhibitor, which sets it apart from other similar compounds.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

3-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-6-methylpyridazine

InChI

InChI=1S/C17H22N4O/c1-14-6-7-17(19-18-14)21-10-8-20(9-11-21)13-15-4-3-5-16(12-15)22-2/h3-7,12H,8-11,13H2,1-2H3

InChI Key

GWDYJRSUJIPLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.